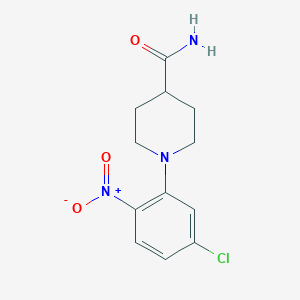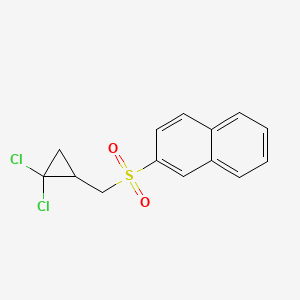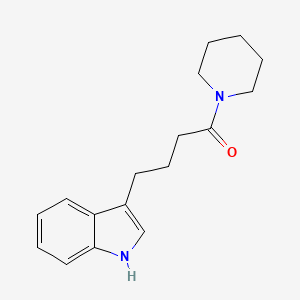![molecular formula C34H31N3O2 B12483133 [4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B12483133.png)
[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline is a complex organic compound that features a piperazine ring with a diphenylmethyl group and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the diphenylmethyl and quinoline groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylpiperazine: Shares the piperazine ring and diphenylmethyl group but lacks the quinoline moiety.
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which also contain the quinoline structure but differ in other functional groups.
Uniqueness
4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline is unique due to its combination of the piperazine ring, diphenylmethyl group, and quinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C34H31N3O2 |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
(4-benzhydrylpiperazin-1-yl)-[2-(4-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C34H31N3O2/c1-39-28-18-16-25(17-19-28)32-24-30(29-14-8-9-15-31(29)35-32)34(38)37-22-20-36(21-23-37)33(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-19,24,33H,20-23H2,1H3 |
Clave InChI |
PXJICSFQLPYNAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12483058.png)
![2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B12483059.png)

![N-benzyl-1-[4-(benzyloxy)-3-chlorophenyl]methanamine](/img/structure/B12483074.png)

![cyclohexyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12483089.png)
![2-methoxy-5-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12483092.png)
![(5S)-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B12483104.png)
![Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12483106.png)



![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12483118.png)
![5-(2-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12483128.png)
